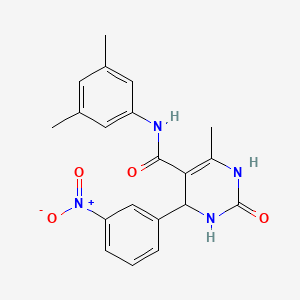

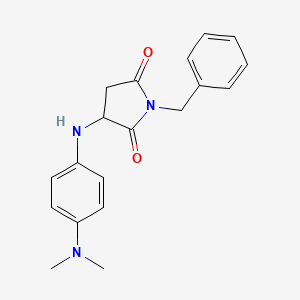

1-苄基-3-((4-(二甲基氨基)苯基)氨基)吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione” is an organic compound that belongs to the class of alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, leading to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, a benzyl group, and a dimethylamino phenyl group . The lone pair on the nitrogen atom interacts with the delocalized electrons in the benzene ring .科学研究应用

- 吡咯烷环是一种通用的支架,药物化学家广泛地将其用于设计治疗人类疾病的化合物 . DBMP 的结构由于 sp3 杂化和非平面性(称为“伪旋转”)而提供了药效团探索的机会。研究人员已经研究了含有吡咯烷环及其衍生物(包括吡咯烷-2,5-二酮)的生物活性分子。 环内碳的立体异构性会影响药物候选物与对映选择性蛋白质的结合,导致不同的生物学特性 .

- DBMP 可用作掺杂剂来掺杂硅弹性体,从而形成 3D 生物相容性支架。 这些支架在组织工程和再生医学中得到应用 .

- 在双光子聚合中,DBMP 有助于 3D 水凝胶的微加工。 这项技术在生物医学研究和药物递送系统中具有潜在的应用 .

- 研究人员已经探索了 DBMP 衍生物的抗惊厥特性。结构修饰,包括吡咯烷-2,5-二酮环上的取代基,会影响活性。 例如,3 位的非芳香族仲丁基取代基增强了抗惊厥作用 .

- 虽然与 DBMP 没有直接关系,但异喹啉具有一些结构特征。 研究用于治疗阿尔茨海默病 (AD) 和抑郁症的上市药物可以深入了解异喹啉周围的结构活性关系 (SAR) .

药物发现与药物化学

生物相容性支架和组织工程

水凝胶的微加工

抗惊厥活性

异喹啉 SAR 生成

化学合成和商业供应

作用机制

Target of Action

It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with their targets in a way that is influenced by the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives are known to interact with various biochemical pathways, influencing biological activity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring and its derivatives are known to have a wide range of biological activities .

Action Environment

It is known that the biological profile of pyrrolidine derivatives can be influenced by the different binding mode to enantioselective proteins .

属性

IUPAC Name |

1-benzyl-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-21(2)16-10-8-15(9-11-16)20-17-12-18(23)22(19(17)24)13-14-6-4-3-5-7-14/h3-11,17,20H,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRLRNFOBMVWIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2410007.png)

![2-Cyclopropyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2410011.png)

![1-[4-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2410013.png)

![5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2410014.png)

![3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2410017.png)

![N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2410020.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-nitrobenzamide](/img/structure/B2410021.png)

![Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride](/img/structure/B2410022.png)